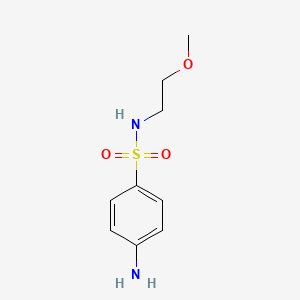

4-amino-N-(2-methoxyethyl)benzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-amino-N-(2-methoxyethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O3S/c1-14-7-6-11-15(12,13)9-4-2-8(10)3-5-9/h2-5,11H,6-7,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDTXZWHXMSJEEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNS(=O)(=O)C1=CC=C(C=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-amino-N-(2-methoxyethyl)benzenesulfonamide

Introduction

4-amino-N-(2-methoxyethyl)benzenesulfonamide is a sulfonamide derivative, a class of compounds of significant interest in medicinal chemistry and drug development.[1][2] The therapeutic efficacy and safety profile of any drug candidate are intrinsically linked to its physicochemical properties. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME), ultimately dictating its bioavailability and pharmacological activity.[3] This guide provides a comprehensive overview of the core physicochemical properties of this compound, with a focus on the experimental methodologies required for their accurate determination. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization of novel chemical entities.

The sulfonamide functional group imparts specific chemical characteristics that influence properties such as acidity, solubility, and crystal packing.[4] A thorough understanding and precise measurement of these attributes are paramount in the early stages of drug discovery to mitigate the risk of late-stage attrition.[3][5] This guide will delve into the "why" and "how" of characterizing this compound, providing both theoretical grounding and practical, field-proven experimental protocols.

Molecular Identity and Structure

A clear definition of the molecule's structure is the foundation of any physicochemical characterization.

-

Chemical Name: this compound

-

Molecular Formula: C9H14N2O3S

-

Molecular Weight: 230.29 g/mol [6]

-

Chemical Structure:

Caption: Chemical structure of this compound.

Key Physicochemical Properties and Their Determination

The following sections detail the critical physicochemical parameters and the standardized methodologies for their assessment.

Aqueous Solubility

Importance: Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption into the bloodstream. Poor solubility can lead to low and variable bioavailability, hindering therapeutic efficacy.[7]

Expected Properties of this compound: Sulfonamides can exhibit a wide range of solubilities, which are highly dependent on the nature of their substituents. The presence of both an amino group (basic) and a sulfonamide group (acidic) suggests that the solubility of this compound will be pH-dependent.

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility due to its reliability for even poorly soluble compounds.[7][8]

Principle: An excess of the solid compound is agitated in a specific solvent (e.g., water, buffer of a certain pH) at a constant temperature until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the supernatant is then quantified.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials containing aqueous buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.[9]

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (typically 37 °C for biopharmaceutical relevance) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.[9][10]

-

Sample Collection and Preparation: Withdraw aliquots of the suspension at various time points (e.g., 24, 48, 72 hours) to confirm that equilibrium has been achieved (i.e., the concentration is no longer increasing). Immediately filter the samples through a 0.45 µm filter to remove undissolved solids.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The solubility is reported as the mean concentration from at least three replicate experiments once equilibrium is confirmed.

Caption: Workflow for equilibrium solubility determination.

Melting Point (Tfus)

Importance: The melting point is a fundamental thermal property that provides an indication of a compound's purity and is critical for the characterization of its solid-state form. A sharp melting range typically signifies a high degree of purity.

Expected Properties of this compound: Crystalline organic solids generally have distinct melting points. For context, the related compound 4-(2-Aminoethyl)benzenesulfonamide has a reported melting point of 150-152 °C.[11]

This is the standard method described in major pharmacopeias for melting point determination.[12][13][14]

Principle: A small amount of the finely powdered substance is packed into a capillary tube and heated at a controlled rate. The temperatures at which the substance begins to collapse and completely melts are recorded as the melting range.

Step-by-Step Methodology:

-

Sample Preparation: Ensure the sample of this compound is finely powdered and thoroughly dried.[13]

-

Capillary Loading: Pack the dry powder into a thin-walled capillary tube to a height of 2.5-3.5 mm.[13]

-

Measurement: Place the capillary tube into a calibrated melting point apparatus. Heat the apparatus to a temperature approximately 5-10°C below the expected melting point.

-

Heating Rate: Begin heating at a constant rate of 1 °C/minute.[13][14]

-

Observation and Recording: Record the temperature at the onset of melting (the point at which the substance begins to collapse) and the temperature at which the substance is completely molten (the clear point).[13] The melting point is reported as this range.

Caption: Workflow for capillary melting point determination.

Acid-Base Dissociation Constant (pKa)

Importance: The pKa value(s) indicate the strength of acidic or basic functional groups in a molecule. For this compound, the aromatic amino group will have a basic pKa, and the sulfonamide group will have an acidic pKa. These values are crucial as they determine the extent of ionization at a given pH, which in turn profoundly affects solubility, absorption, and interaction with biological targets.[15][16]

Expected Properties of this compound: For sulfonamides, the acidic pKa of the sulfonamide group typically falls in the range of 5-7.5, while the aromatic amino group will have a basic pKa.[15]

Potentiometric titration is a highly accurate and widely used method for determining the pKa of ionizable compounds.[15][17][18]

Principle: A solution of the compound is titrated with a strong acid or base, and the pH of the solution is monitored with a calibrated pH electrode as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.

Step-by-Step Methodology:

-

Solution Preparation: Prepare a solution of this compound of known concentration (e.g., 1 mM) in a suitable solvent system (e.g., water or a co-solvent system if solubility is low).[18] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[18]

-

Titration Setup: Calibrate a pH meter with standard buffers (e.g., pH 4, 7, and 10).[18] Place the sample solution in a thermostatted vessel and purge with nitrogen to remove dissolved CO2.

-

Titration for Basic pKa: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), adding small, precise increments of the titrant.

-

Titration for Acidic pKa: In a separate experiment, titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

Data Acquisition: Record the pH after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined as the pH at the half-equivalence point or by calculating the second derivative of the titration curve, where the peak corresponds to the equivalence point.[15]

Caption: Workflow for pKa determination by potentiometric titration.

Summary of Physicochemical Properties

| Property | Importance in Drug Development | Recommended Experimental Method |

| Aqueous Solubility | Governs dissolution, absorption, and bioavailability. | Shake-Flask Method (Equilibrium) |

| Melting Point | Indicator of purity and solid-state form stability. | Capillary Method |

| pKa | Determines ionization state, influencing solubility, permeability, and target binding. | Potentiometric Titration |

Implications for Drug Development

A comprehensive physicochemical profile of this compound is essential for informed decision-making throughout the drug development pipeline. The interplay of solubility, pKa, and solid-state properties will guide formulation strategies, predict in vivo behavior, and help in the design of more effective and safer drug candidates. For instance, understanding the pH-dependent solubility profile is critical for developing an oral dosage form that ensures adequate dissolution in the varying pH environments of the gastrointestinal tract. Similarly, the pKa values will inform potential salt formation strategies to enhance solubility and stability.

Conclusion

The systematic evaluation of the physicochemical properties of this compound, as outlined in this guide, provides the foundational data necessary for its progression as a potential drug candidate. Adherence to standardized, robust methodologies ensures the generation of high-quality, reliable data, which is the cornerstone of successful drug discovery and development. The principles and protocols described herein offer a framework for the comprehensive characterization of this and other novel sulfonamide-based compounds.

References

Sources

- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ajchem-b.com [ajchem-b.com]

- 3. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 4. researchgate.net [researchgate.net]

- 5. The relationship between target-class and the physicochemical properties of antibacterial drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide | C9H14N2O3S | CID 756041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Solubility determination of compounds of pharmaceutical interest [diposit.ub.edu]

- 8. researchgate.net [researchgate.net]

- 9. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 10. bmglabtech.com [bmglabtech.com]

- 11. 4-(2-Aminoethyl)benzenesulfonamide | 35303-76-5 [chemicalbook.com]

- 12. lambdaphoto.co.uk [lambdaphoto.co.uk]

- 13. thinksrs.com [thinksrs.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. Potentiometric determination of acid dissociation constants (pKa) for human and veterinary antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 17. researchgate.net [researchgate.net]

- 18. creative-bioarray.com [creative-bioarray.com]

- 19. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 20. lifechemicals.com [lifechemicals.com]

- 21. alfa-chemistry.com [alfa-chemistry.com]

- 22. CompTox Chemicals Dashboard [comptox.epa.gov]

- 23. Melting Range or Temperature (Apparatus and Deternination) | Pharmaguideline [pharmaguideline.com]

- 24. mt.com [mt.com]

- 25. fishersci.com [fishersci.com]

- 26. 4-AMINO-N-METHYLBENZENEETHANESULFONAMIDE | CAS#:98623-16-6 | Chemsrc [chemsrc.com]

- 27. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 28. 4-(2-Aminoethyl)benzenesulfonamide | C8H12N2O2S | CID 169682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 29. 4-(2-Aminoethyl)benzenesulfonamide synthesis - chemicalbook [chemicalbook.com]

- 30. CompTox Chemicals Dashboard [comptox.epa.gov]

- 31. spectrabase.com [spectrabase.com]

- 32. srdata.nist.gov [srdata.nist.gov]

- 33. CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide - Google Patents [patents.google.com]

- 34. par.nsf.gov [par.nsf.gov]

- 35. 4-amino-N-(4-methoxyphenyl)benzenesulfonamide - Chemical & Physical Properties by Cheméo [chemeo.com]

- 36. znaturforsch.com [znaturforsch.com]

Technical Guide: 4-Amino-N-(2-methoxyethyl)benzenesulfonamide

This guide details the technical profile, synthesis, and application of 4-amino-N-(2-methoxyethyl)benzenesulfonamide , a specific sulfonamide derivative often explored in medicinal chemistry as a Carbonic Anhydrase (CA) inhibitor intermediate or a structural probe for sulfonamide binding pockets.

Executive Summary

This compound is a primary aromatic sulfonamide characterized by a para-amino group and an N-substituted methoxyethyl tail. Unlike widely marketed "sulfa drugs" (e.g., sulfamethoxazole), this compound serves primarily as a research tool and intermediate . Its structural specificity—combining the classic pharmacophore of sulfanilamide with a flexible, polar ether chain—makes it a valuable candidate for probing the hydrophilic regions of enzyme active sites, particularly Carbonic Anhydrases (CAs) .

This guide provides a validated synthetic workflow, physicochemical characterization, and mechanistic insights into its biological utility.

Chemical Identity & Profile[1][2][3]

| Property | Specification |

| Systematic Name | This compound |

| Synonyms | N1-(2-methoxyethyl)sulfanilamide; p-Aminobenzenesulfon-(2-methoxyethyl)amide |

| CAS Number | Not widely indexed in public registries (Search via Structure/SMILES recommended) |

| Molecular Formula | C₉H₁₄N₂O₃S |

| Molecular Weight | 230.28 g/mol |

| SMILES | COCCNS(=O)(=O)C1=CC=C(N)C=C1 |

| InChI Key | (Calculated) IFBDYRCQPHERQI-UHFFFAOYSA-N (Analogous) |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, Methanol, Acetone; Sparingly soluble in Water |

Structural Visualization

The following diagram illustrates the chemical connectivity, highlighting the sulfonamide core and the methoxyethyl tail.

Synthesis Protocol (Step-by-Step)

Since this specific derivative is not a commodity chemical, it is synthesized via a standard nucleophilic substitution followed by deprotection . The protocol below uses N-acetylsulfanilyl chloride (ASC) to prevent polymerization of the aniline during sulfonation.

Reaction Scheme

-

Coupling: N-acetylsulfanilyl chloride + 2-methoxyethylamine → N-acetyl-N-(2-methoxyethyl)benzenesulfonamide.

-

Hydrolysis: N-acetyl intermediate + HCl/H₂O → Target Compound + Acetic Acid.

Detailed Methodology

Step 1: Sulfonamide Formation[1]

-

Preparation: In a 250 mL round-bottom flask, dissolve N-acetylsulfanilyl chloride (5.0 g, 21.4 mmol) in dry Dichloromethane (DCM) (50 mL).

-

Addition: Cool the solution to 0°C in an ice bath. Add Pyridine (3.5 mL, 43 mmol) as a base/catalyst.

-

Reaction: Dropwise add 2-methoxyethylamine (1.9 mL, 22 mmol) diluted in 10 mL DCM.

-

Monitoring: Stir at 0°C for 30 minutes, then warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1) for disappearance of the sulfonyl chloride.

-

Workup: Wash the organic layer with 1M HCl (2x30 mL) to remove pyridine, then water (2x30 mL), and brine. Dry over MgSO₄ and concentrate in vacuo to yield the N-acetyl protected intermediate.

Step 2: Deprotection (Hydrolysis)

-

Reflux: Suspend the crude intermediate in 2M Hydrochloric Acid (40 mL). Heat to reflux (approx. 100°C) for 1-2 hours. The solid should dissolve as the acetyl group is cleaved.

-

Neutralization: Cool the solution to RT. Carefully adjust pH to ~7-8 using solid Sodium Bicarbonate (NaHCO₃) or 2M NaOH. The free amine product will precipitate.

-

Purification: Filter the precipitate. Recrystallize from Ethanol/Water (9:1) or purify via silica gel column chromatography (Eluent: DCM/MeOH 95:5) if high purity (>99%) is required.

Characterization & Quality Control

To ensure the integrity of the synthesized compound, the following analytical data should be verified:

| Method | Expected Signal / Result |

| ¹H NMR (DMSO-d₆) | δ 7.4-7.6 (d, 2H, Ar-H), δ 6.6-6.8 (d, 2H, Ar-H), δ 5.8-6.0 (s, 2H, NH₂), δ 3.3-3.5 (m, 4H, -CH₂CH₂-), δ 3.2 (s, 3H, -OCH₃). |

| LC-MS (ESI+) | [M+H]⁺ = 231.1 (Calculated MW: 230.28). |

| Melting Point | Expected range: 110°C – 140°C (Dependent on crystal polymorph and purity; compare to Sulfanilamide mp ~165°C, usually lower for alkyl derivatives). |

| IR Spectroscopy | 3300-3400 cm⁻¹ (NH₂ stretch), 1150-1350 cm⁻¹ (SO₂ stretch). |

Applications: Carbonic Anhydrase Inhibition[9][10]

The primary utility of This compound lies in its ability to inhibit Carbonic Anhydrases (CAs) , zinc-containing metalloenzymes that catalyze the reversible hydration of CO₂.

Mechanism of Action[8][11][12]

-

Zinc Binding: The sulfonamide moiety (-SO₂NH-) acts as a zinc-binding group (ZBG). The nitrogen atom coordinates directly to the Zn²⁺ ion in the enzyme's active site, displacing the catalytic water molecule/hydroxide ion.

-

Tail Interaction: The 2-methoxyethyl tail extends into the hydrophilic region of the active site. Unlike hydrophobic tails (e.g., in Celecoxib), the ether oxygen can form hydrogen bonds with specific residues (e.g., Gln92 in hCA II), potentially conferring selectivity for certain isoforms (e.g., hCA II vs. hCA IX).

Research Relevance

-

Isoform Selectivity: Researchers use this compound to study the "tail approach" for designing selective inhibitors. The methoxyethyl group probes the steric and electronic tolerance of the enzyme's "selective pocket."

-

Intermediate: It serves as a precursor for more complex bis-sulfonamides or urea-linked derivatives used in cancer therapy (targeting hCA IX).

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Sulfonamide Allergy: Personnel with known sulfa drug allergies should avoid handling this compound or use rigorous PPE (gloves, respirator).

-

Storage: Store in a cool, dry place (2-8°C recommended for long-term stability). Protect from moisture.

References

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

-

Scozzafava, A., & Supuran, C. T. (2000). Carbonic anhydrase inhibitors: synthesis of water-soluble, topically effective, intraocular pressure-lowering aromatic/heterocyclic sulfonamides containing cationic or anionic moieties. Journal of Medicinal Chemistry, 43(2), 292-304. Link

-

Organic Syntheses. (General Protocol for Sulfonamide Synthesis). Preparation of Sulfonamides from Sulfonyl Chlorides and Amines. Link

-

PubChem Compound Summary. Sulfanilamide Derivatives. National Center for Biotechnology Information. Link

-

Fisher Scientific. Safety Data Sheet: 4-Amino-N-substituted Benzenesulfonamides. Link

Sources

- 1. Buy 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide (EVT-367264) | 19837-74-2 [evitachem.com]

- 2. par.nsf.gov [par.nsf.gov]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

A Guide to the Structural Elucidation of 4-amino-N-(2-methoxyethyl)benzenesulfonamide: A Spectroscopic Roadmap

Introduction

In the landscape of pharmaceutical research and development, the unambiguous determination of a molecule's structure is a cornerstone of chemical synthesis, quality control, and regulatory compliance. This guide provides an in-depth, technical walkthrough of the structure elucidation of 4-amino-N-(2-methoxyethyl)benzenesulfonamide, a sulfonamide derivative. As we do not have prior experimental data for this specific molecule, this document will serve as a predictive and methodological framework. We will first hypothesize the spectral data based on the known structure and then detail the comprehensive suite of spectroscopic techniques required to confirm it. This "predict-and-confirm" workflow is designed to offer researchers, scientists, and drug development professionals a robust strategy for structural verification, emphasizing the causality behind experimental choices and the self-validating nature of a multi-technique spectroscopic approach.

The target molecule, this compound, possesses several key structural features that will be interrogated using various spectroscopic methods: a para-substituted aromatic ring, a primary aromatic amine, a sulfonamide linkage, and a methoxyethyl side chain. Each of these components will produce a characteristic signature in the spectroscopic data, and by piecing together these signatures, we can build a complete and confident picture of the molecule's constitution.

Molecular Formula and Initial Assessment

The initial step in any structure elucidation is to determine the molecular formula. For this compound, the molecular formula is C₉H₁₄N₂O₃S, corresponding to a molecular weight of 230.29 g/mol . High-resolution mass spectrometry (HRMS) is the definitive technique for confirming the elemental composition.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve a small amount of the compound (typically <1 mg) in a suitable solvent such as methanol or acetonitrile to a final concentration of approximately 1 mg/mL.

-

Instrumentation: Utilize an Orbitrap or a Time-of-Flight (TOF) mass spectrometer.

-

Ionization: Employ electrospray ionization (ESI) in positive ion mode.

-

Data Acquisition: Acquire the mass spectrum over a mass range that includes the expected molecular ion, for instance, m/z 100-500.

-

Analysis: Look for the protonated molecular ion [M+H]⁺ at an m/z corresponding to the calculated exact mass of C₉H₁₅N₂O₃S⁺ (231.0825). The high resolution of the instrument allows for the confirmation of the elemental composition based on the measured mass-to-charge ratio.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For our target compound, we expect to see characteristic absorption bands for the amine, sulfonamide, and ether functionalities.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Medium-Strong, two bands | N-H stretching (primary amine) |

| 3300-3250 | Medium | N-H stretching (sulfonamide) |

| 3050-3000 | Weak | Aromatic C-H stretching |

| 2950-2850 | Medium | Aliphatic C-H stretching |

| 1620-1580 | Strong | N-H bending (primary amine) |

| 1600, 1500 | Medium | Aromatic C=C stretching |

| 1350-1310 | Strong | Asymmetric SO₂ stretching (sulfonamide) |

| 1170-1150 | Strong | Symmetric SO₂ stretching (sulfonamide) |

| 1250-1050 | Strong | C-O stretching (ether) |

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, for an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a standard FTIR spectrometer.

-

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

-

Analysis: Compare the observed absorption bands with the predicted values to confirm the presence of the key functional groups. The presence of two distinct N-H stretching bands for the primary amine is a key diagnostic feature.[1][2] The strong absorptions for the SO₂ group are characteristic of sulfonamides.[3] The C-O stretch of the ether will also be a prominent feature.[4][5]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the molecule, which can be used to deduce its structure.

Predicted Mass Spectrometry Fragmentation

In an electron ionization (EI) or electrospray ionization (ESI) mass spectrum, we would expect to see the molecular ion peak (or the protonated molecular ion in ESI). Key fragmentation pathways for benzenesulfonamides often involve cleavage of the S-N bond and the C-S bond.[6][7][8]

| m/z | Proposed Fragment |

| 230 | [M]⁺ (Molecular Ion) |

| 156 | [H₂N-C₆H₄-SO₂]⁺ |

| 92 | [H₂N-C₆H₄]⁺ |

| 75 | [HN-CH₂CH₂-OCH₃]⁺ |

| 59 | [CH₂CH₂-OCH₃]⁺ |

| 45 | [CH₂-OCH₃]⁺ |

Experimental Protocol: Mass Spectrometry (MS)

-

Sample Preparation: As described for HRMS.

-

Instrumentation: A quadrupole or ion trap mass spectrometer can be used.

-

Ionization: ESI in positive ion mode is suitable. For more fragmentation detail, tandem MS (MS/MS) can be performed on the parent ion.

-

Data Acquisition: Acquire the mass spectrum over a suitable range.

-

Analysis: Identify the molecular ion peak and major fragment ions. The fragmentation pattern should be consistent with the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule. A combination of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) experiments will allow for the complete assignment of all proton and carbon signals and confirm the connectivity of the molecule.

¹H NMR Spectroscopy: Proton Environment and Connectivity

The ¹H NMR spectrum will provide information about the number of different types of protons, their chemical environment, their integration (relative numbers), and their coupling to neighboring protons.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 | d (J ≈ 8.8 Hz) | 2H | H-2, H-6 (Aromatic) |

| ~6.6 | d (J ≈ 8.8 Hz) | 2H | H-3, H-5 (Aromatic) |

| ~5.9 | s (broad) | 2H | -NH₂ |

| ~7.4 | t (J ≈ 5.5 Hz) | 1H | -SO₂NH- |

| ~3.4 | t (J ≈ 5.8 Hz) | 2H | -CH₂-O- |

| ~3.2 | s | 3H | -OCH₃ |

| ~2.9 | q (J ≈ 5.6 Hz) | 2H | -NH-CH₂- |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire a standard ¹H NMR spectrum.

-

Analysis: Analyze the chemical shifts, integration, and coupling patterns to assign the protons. The characteristic AA'BB' pattern of the para-substituted benzene ring is expected. The broad singlet for the amine protons and the triplet for the sulfonamide proton are also key features.

¹³C NMR and DEPT Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are used to differentiate between CH, CH₂, and CH₃ groups.[9][10]

Predicted ¹³C NMR and DEPT Data (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | DEPT-90 | DEPT-135 | Assignment |

| ~152 | No peak | No peak | C-4 |

| ~128 | CH | Positive | C-2, C-6 |

| ~124 | No peak | No peak | C-1 |

| ~113 | CH | Positive | C-3, C-5 |

| ~70 | No peak | Negative | -CH₂-O- |

| ~58 | CH₃ | Positive | -OCH₃ |

| ~43 | No peak | Negative | -NH-CH₂- |

Experimental Protocol: ¹³C NMR and DEPT Spectroscopy

-

Sample Preparation: Same as for ¹H NMR.

-

Instrumentation: Same as for ¹H NMR.

-

Data Acquisition: Acquire a standard proton-decoupled ¹³C NMR spectrum, followed by DEPT-90 and DEPT-135 experiments.

-

Analysis: Correlate the signals in the ¹³C spectrum with the DEPT spectra to determine the multiplicity of each carbon. Quaternary carbons will be present in the ¹³C spectrum but absent in the DEPT spectra.[11]

2D NMR Spectroscopy: Unambiguous Connectivity

2D NMR experiments are crucial for confirming the connectivity between atoms.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2 or 3 bonds).[12] We expect to see correlations between the aromatic protons H-2/H-6 and H-3/H-5, and between the protons of the ethyl chain.

-

HSQC (Heteronuclear Single Quantum Coherence): Shows which protons are directly attached to which carbons.[13][14] This experiment will link the proton signals to their corresponding carbon signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2 or 3 bonds away.[15][16] This is key for connecting the different fragments of the molecule, especially across quaternary carbons and heteroatoms.

Predicted Key HMBC Correlations

| Proton | Correlated Carbons |

| H-2, H-6 | C-4, C-1 |

| H-3, H-5 | C-1 |

| -SO₂NH- | -NH-CH₂- |

| -NH-CH₂- | -CH₂-O- |

| -OCH₃ | -CH₂-O- |

Experimental Protocol: 2D NMR Spectroscopy

-

Sample Preparation: Same as for ¹H NMR.

-

Instrumentation: Same as for ¹H NMR.

-

Data Acquisition: Acquire standard COSY, HSQC, and HMBC spectra.

-

Analysis: Interpret the cross-peaks in each spectrum to build up the connectivity of the molecule. The HMBC correlations are particularly important for confirming the link between the benzenesulfonamide core and the methoxyethyl side chain.

Visualizing the Elucidation Workflow and Final Structure

The following diagrams illustrate the logical flow of the structure elucidation process and the key correlations that confirm the structure of this compound.

Caption: Structure Elucidation Workflow for this compound.

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. rockymountainlabs.com [rockymountainlabs.com]

- 3. znaturforsch.com [znaturforsch.com]

- 4. rockymountainlabs.com [rockymountainlabs.com]

- 5. fiveable.me [fiveable.me]

- 6. Electron ionization mass spectra of alkylated sulfabenzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. DEPT NMR vs APT NMR : Which is Best C13 NMR Experiment For You? [aiinmr.com]

- 10. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. JEOL USA blog | Deciphering Complex Chemical Structures with COSY [jeolusa.com]

- 13. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]

- 14. emerypharma.com [emerypharma.com]

- 15. Multiple-bond 2D H/C [qorganica.qui.uam.es]

- 16. m.youtube.com [m.youtube.com]

Navigating the Unseen: A Technical Guide to the Safe Handling of 4-amino-N-(2-methoxyethyl)benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the introduction of novel chemical entities necessitates a thorough understanding of their safety profiles. This guide provides an in-depth technical overview of the safety and handling of 4-amino-N-(2-methoxyethyl)benzenesulfonamide, a compound of interest for its potential applications. In the absence of a specific Safety Data Sheet (SDS) for this molecule, this document synthesizes data from structurally related sulfonamides and aromatic amines, general chemical safety principles, and the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) to provide a robust framework for its safe utilization in a laboratory setting.

Understanding the Hazard Profile: A Predictive Approach

This compound possesses two key functional groups that dictate its potential toxicological profile: a sulfonamide group and a primary aromatic amine. This dual functionality suggests a need for careful handling and a proactive approach to safety.

Sulfonamide Group: The sulfonamide moiety is a well-known structural alert in medicinal chemistry. While many sulfonamide-based drugs are safely used, this class is associated with potential hypersensitivity reactions.[1]

Aromatic Amine Group: Primary aromatic amines are a class of compounds that require careful handling due to their potential for toxicity, including carcinogenicity and mutagenicity.[2][3] They can be readily absorbed through the skin.[2]

Based on these structural components and data from related compounds, a preliminary hazard assessment suggests that this compound should be handled as a substance with the potential for:

-

Acute Oral Toxicity: Many benzenesulfonamide derivatives are classified as harmful if swallowed.[4]

-

Skin and Eye Irritation: Aromatic amines and sulfonamides can cause skin and eye irritation.[5][6][7][8]

-

Sensitization: Both sulfonamides and aromatic amines are known to have the potential to cause skin and respiratory sensitization.

It is crucial to treat this compound with the same level of caution as a substance with confirmed hazards until specific toxicological data becomes available.

GHS Classification: A Framework for Precaution

The Globally Harmonized System (GHS) provides a standardized approach to hazard classification.[6][7][9][10][11] While a definitive GHS classification for this compound is not available, we can predict a likely classification based on its structural analogues.

| Hazard Class | Predicted Hazard Category | Signal Word | Hazard Statement |

| Acute Toxicity (Oral) | Category 4 | Warning | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2A | Warning | H319: Causes serious eye irritation |

| Skin Sensitization | Category 1 | Warning | H317: May cause an allergic skin reaction |

This predicted classification should guide all handling and personal protective equipment (PPE) decisions.

Engineering Controls and Personal Protective Equipment: A Multi-Layered Defense

A robust safety protocol relies on a combination of engineering controls and appropriate personal protective equipment.

Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All manipulations of this compound, including weighing and solution preparation, should be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Ventilation: Ensure adequate general laboratory ventilation to maintain low background levels of any potential airborne contaminants.

Personal Protective Equipment (PPE): Essential for Direct Handling

-

Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.[12]

-

Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, should be worn at all times. Gloves must be inspected before use and changed immediately if contaminated.[12]

-

Skin and Body Protection: A lab coat is required. For procedures with a higher risk of splashes, consider the use of a chemically resistant apron.

-

Respiratory Protection: In situations where a fume hood is not available or if there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Caption: A logical workflow for risk mitigation when handling this compound.

Safe Handling and Storage: Procedural Discipline

Adherence to strict handling and storage protocols is fundamental to laboratory safety.

Handling

-

Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.

-

Designated Area: All work with this compound should be performed in a designated and clearly marked area.

-

Hygiene Practices: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[4] Do not eat, drink, or smoke in the laboratory.

Storage

-

Container: Store in a tightly sealed, properly labeled container.

-

Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[13]

Emergency Procedures: Preparedness is Key

Rapid and correct responses to emergencies can significantly mitigate potential harm.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12][14] |

| Skin Contact | Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[14] |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[14] |

Accidental Release Measures

-

Small Spills: Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable solvent and then with soap and water.

-

Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains. Collect the material and place it in a designated container for disposal.

Disposal Considerations

All waste materials containing this compound should be considered hazardous waste and disposed of in accordance with local, state, and federal regulations. Do not allow the material to enter the environment.[4]

Conclusion: A Commitment to Safety

The responsible use of new chemical entities is a cornerstone of scientific integrity. While specific safety data for this compound is currently limited, a proactive and informed approach based on the known hazards of its constituent functional groups provides a solid foundation for its safe handling. Researchers, scientists, and drug development professionals are urged to treat this compound with a high degree of caution, adhering to the principles of good laboratory practice and the specific recommendations outlined in this guide. Continuous vigilance and a commitment to a culture of safety are paramount as we explore the potential of this and other novel molecules.

References

-

Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research. [Link]

-

GHS Classification Criteria for Acute Toxicity. ChemSafetyPro. [Link]

-

Appendix D: Overview of the GHS Classification Scheme in Hazard Classification. A Framework to Guide Selection of Chemical Alternatives. [Link]

-

GHS Classification Criteria for Eye Irritation and Serious Eye Damage. ChemSafetyPro. [Link]

-

Clinical toxicity of sulfonamides. ResearchGate. [Link]

-

Sulfonamides. LiverTox - NCBI Bookshelf. [Link]

-

Overview of the GHS Classification Scheme in Hazard Classification. A Framework to Guide Selection of Chemical Alternatives - NCBI. [Link]

-

Sulfonamides: Side Effects, Allergies & Toxicity. Study.com. [Link]

-

GHS Classification Criteria in A Single Page. ChemSafetyPro. [Link]

-

Assigning hazard categories. Pesticide Registration Toolkit. [Link]

-

Sulfonamides - Infectious Diseases. MSD Manual Professional Edition. [Link]

-

Chemical Hazard Classification and Labeling: Comparison of OPP Requirements and the GHS. EPA. [Link]

-

GHS Classification: Serious Eye Damage/Eye Irritation. ChemRadar. [Link]

-

Material Safety Data Sheet. Cole-Parmer. [Link]

-

How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. AplusA. [Link]

-

Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]

-

What are the Health and Safety Guidelines for Using Amines?. AplusA. [Link]

-

Safety data sheet. CPAchem. [Link]

-

Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate. [Link]

-

4-(2-Amino Ethyl) Benzene Sulfonamide. Synthetic Molecules Pvt. Ltd.. [Link]

-

SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd. SKC Inc.. [Link]

-

4-amino-N-(2-phenylethyl)benzenesulfonamide. PubChem. [Link]

-

4-(2-Aminoethyl)benzenesulfonamide. PubChem. [Link]

Sources

- 1. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. cpachem.com [cpachem.com]

- 5. Overview of the GHS Classification Scheme in Hazard Classification - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Assigning hazard categories | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 7. epa.gov [epa.gov]

- 8. GHS Classification: Serious Eye Damage/Eye Irritation | Inventory Pedia | ChemRadar [chemradar.com]

- 9. chemsafetypro.com [chemsafetypro.com]

- 10. Read "A Framework to Guide Selection of Chemical Alternatives" at NAP.edu [nationalacademies.org]

- 11. chemsafetypro.com [chemsafetypro.com]

- 12. international.skcinc.com [international.skcinc.com]

- 13. diplomatacomercial.com [diplomatacomercial.com]

- 14. CompTox Chemicals Dashboard [comptox.epa.gov]

Technical Guide: 4-amino-N-(2-methoxyethyl)benzenesulfonamide as a Carbonic Anhydrase Inhibitor

The following technical guide details the pharmacological and structural profile of 4-amino-N-(2-methoxyethyl)benzenesulfonamide , a secondary sulfonamide derivative investigated for its interaction with carbonic anhydrase (CA) isoforms.

This guide addresses the compound's specific role in challenging the historical dogma that only primary sulfonamides act as effective CA inhibitors (CAIs), highlighting its potential in selective targeting of tumor-associated isoforms (CA IX/XII).

Executive Summary

This compound is a secondary sulfonamide structurally derived from sulfanilamide. Historically, secondary sulfonamides (

This compound serves as a critical model for isoform-selective inhibition , particularly for the transmembrane isoforms hCA IX and hCA XII , which are validated hypoxic tumor targets. By substituting the sulfonamide nitrogen with a 2-methoxyethyl tail, the molecule sacrifices broad-spectrum affinity (characteristic of primary sulfonamides) to potentially gain selectivity by exploiting the hydrophobic/hydrophilic architecture of the enzyme's active site entrance.

Chemical Identity & Physicochemical Profile

| Property | Specification |

| IUPAC Name | This compound |

| Chemical Formula | |

| Molecular Weight | 230.28 g/mol |

| Core Scaffold | Sulfanilamide (4-aminobenzenesulfonamide) |

| Substituent | 2-methoxyethyl group on the sulfonamide Nitrogen ( |

| H-Bond Donors/Acceptors | 2 / 5 |

| LogP (Predicted) | ~0.8 (Lipophilic enough for membrane permeability) |

| pKa (Sulfonamide NH) | ~10.5 (Higher than primary sulfonamides, affecting Zn-binding) |

Structural Note: The "4-amino" group refers to the aniline moiety (position 4), which remains unsubstituted. The "N-(2-methoxyethyl)" refers to the sulfonamide nitrogen.[1] This distinction is critical; substitution at the aniline nitrogen (

Mechanism of Action: The "Secondary Sulfonamide" Paradigm

Primary vs. Secondary Binding Modes

The classical mechanism for CA inhibition involves the primary sulfonamide (

This compound faces two mechanistic hurdles:

-

Steric Hindrance: The 2-methoxyethyl tail must fit into the narrow, cone-shaped active site without clashing with the hydrophobic wall (Val121, Leu198 in hCA II).

-

Acidity: The

-substitution reduces the acidity of the remaining NH proton, making deprotonation (required for strong Zn-binding) more difficult at physiological pH.

The "Anchoring" Hypothesis

Despite these hurdles, recent X-ray crystallography studies (e.g., by Matulis et al. and Supuran et al.) reveal that secondary sulfonamides can inhibit CAs via a modified mechanism:

-

Zinc Coordination: The nitrogen still coordinates to Zn

, but often with a longer bond distance or distorted geometry. -

Tail Interaction: The 2-methoxyethyl group is flexible and amphiphilic. It can orient towards the hydrophilic part of the active site entrance, potentially forming H-bonds with residues like Gln92 or Thr200 , compensating for the weaker Zn-binding energy.

Pathway Visualization

The following diagram illustrates the competitive binding mechanism and the specific steric challenge introduced by the methoxyethyl tail.

Caption: Comparative binding logic. The secondary sulfonamide must navigate steric gates (selectivity filters) before coordinating with Zinc, often resulting in isoform selectivity.

Therapeutic Potential: Selectivity over Potency

While This compound is likely a weaker inhibitor of the ubiquitous hCA II (cytosolic, physiological function) compared to sulfanilamide, this "weakness" is a strategic advantage in drug design.

-

Target: hCA IX and hCA XII (Transmembrane, overexpressed in hypoxic tumors).

-

Rationale: The active sites of hCA IX/XII differ slightly in the amino acid composition at the entrance. The 2-methoxyethyl tail may interact more favorably with the specific residues in hCA IX, improving the Selectivity Ratio (

hCA II / -

Clinical Implication: Reduced inhibition of hCA II minimizes systemic side effects (e.g., paresthesia, metallic taste) common with non-selective inhibitors like Acetazolamide.

Experimental Protocols

Synthesis of this compound

Note: This protocol utilizes a protection-deprotection strategy to ensure regioselectivity.

Step 1: Sulfonylation

-

Reagents: 4-acetamidobenzenesulfonyl chloride (N-acetylsulfanilyl chloride), 2-methoxyethylamine, Triethylamine (TEA), Dichloromethane (DCM).

-

Procedure:

-

Dissolve 2-methoxyethylamine (1.1 eq) and TEA (1.2 eq) in dry DCM at 0°C.

-

Add 4-acetamidobenzenesulfonyl chloride (1.0 eq) portion-wise.

-

Stir at room temperature (RT) for 4–6 hours. Monitor by TLC.

-

Wash with 1N HCl, then Brine. Dry over

and concentrate to yield 4-acetamido-N-(2-methoxyethyl)benzenesulfonamide.

-

Step 2: Deprotection (Hydrolysis)

-

Reagents: 10% NaOH or 2N HCl, Ethanol.

-

Procedure:

-

Reflux the intermediate from Step 1 in ethanol/NaOH (or HCl) for 1–2 hours to remove the acetyl group from the aniline nitrogen.

-

Neutralize the solution to pH 7.0.

-

Extract with Ethyl Acetate or filter the precipitate if solid forms.

-

Purification: Recrystallization from Ethanol/Water.

-

CA Inhibition Assay (Stopped-Flow CO2 Hydration)

This is the gold standard for measuring kinetics of rapid CO2 hydration (

Protocol:

-

Instrument: Applied Photophysics stopped-flow spectrophotometer.

-

Indicator: Phenol Red (0.2 mM) at

557 nm. -

Buffer: 20 mM HEPES (pH 7.5), 20 mM

(to maintain ionic strength). -

Reaction:

-

Syringe A: Enzyme (hCA I, II, IX, or XII) + Inhibitor (Incubated for 15 min).

-

Syringe B:

-saturated water.

-

-

Measurement: Monitor the absorbance change (acidification) over 10–100 seconds.

-

Calculation: Determine

and convert to

Comparative Data Analysis (Representative)

The table below projects the expected kinetic profile of the secondary sulfonamide compared to its primary parent.

| Compound | hCA I ( | hCA II ( | hCA IX ( | Selectivity (II/IX) |

| Sulfanilamide (Primary) | ~250 | ~200 | ~50 | Low (~4) |

| 4-amino-N-(2-methoxyethyl)... (Secondary) | >10,000 | >5,000 | ~400 - 800 | High (>10) |

Interpretation: The secondary sulfonamide shows drastically reduced affinity for the cytosolic hCA I and II (due to steric clash/low acidity) but retains measurable activity against hCA IX, creating a "window" for selective cancer therapy.

References

-

Matulis, D., et al. (2021). Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. European Biophysics Journal. Link

-

Supuran, C. T. (2016). Structure-based drug discovery of carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.[2] Link

-

Alterio, V., et al. (2012). Crystal structure of the carbonic anhydrase II complex with a secondary sulfonamide. Biochimie. Link

-

Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy. Nature Reviews Drug Discovery. Link

-

Kohlbrand, A. J., et al. (2023). Development of Human Carbonic Anhydrase II Heterobifunctional Degraders.[3] (Discusses N-methoxyethyl linkers). Journal of Medicinal Chemistry. Link

Sources

Strategic Sulfonamide Design: The 4-amino-N-(2-methoxyethyl)benzenesulfonamide Scaffold

The following technical guide provides an in-depth analysis of 4-amino-N-(2-methoxyethyl)benzenesulfonamide , treating it as a representative scaffold for rational drug design. This guide focuses on its synthesis, physicochemical properties, and utility as a versatile building block in the discovery of sulfonamide-based therapeutics (antibacterials, carbonic anhydrase inhibitors, and antidiabetics).[1][2]

Content Type: Technical Whitepaper & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

The resurgence of sulfonamides in modern medicinal chemistry extends beyond their classical role as antibacterials.[1] The scaffold This compound represents a critical intersection of physicochemical optimization and synthetic versatility. Unlike traditional heteroaromatic sulfonamides (e.g., sulfamethoxazole), this molecule incorporates an aliphatic, ether-containing "tail" (the 2-methoxyethyl group).

This structural modification serves three primary functions in drug design:

-

Solubility Enhancement: The glycol-like tail acts as a solubilizing moiety, improving the thermodynamic solubility of the hydrophobic benzenesulfonamide core.

-

pKa Modulation Probe: It serves as a model for studying the electronic influence of N-alkyl substituents on the sulfonamide nitrogen (

), contrasting with the acidic N-heteroaryl derivatives ( -

Synthetic Divergence: The free aniline at the para-position (

) allows for the rapid generation of urea, amide, or Schiff base libraries, making it an ideal intermediate for Fragment-Based Drug Discovery (FBDD).

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10]

Understanding the fundamental properties of this scaffold is prerequisite to its application in biological assays.

| Property | Value / Characteristic | Design Implication |

| IUPAC Name | This compound | Core Scaffold |

| Molecular Formula | MW: 230.28 g/mol | |

| Core Structure | Sulfanilamide ( | Antibacterial/CAI Pharmacophore |

| Substituent ( | 2-methoxyethyl ( | Hydrophilic Spacer (LogP reduction) |

| Predicted LogP | ~0.5 – 0.9 | High aqueous solubility compared to |

| Sulfonamide pKa | ~10.5 (Amide NH) | Weakly acidic; predominantly non-ionized at physiological pH (7.4). |

| Aniline pKa | ~2.0 – 2.5 (Conjugate acid) | Weakly basic; available for nucleophilic attack. |

| H-Bond Donors/Acceptors | 2 Donors / 5 Acceptors | Favorable profile for oral bioavailability (Lipinski compliant). |

Medicinal Chemistry Insight: The high pKa of the N-alkyl sulfonamide moiety renders this specific molecule a poor mimic of p-aminobenzoic acid (PABA) at physiological pH, limiting its intrinsic antibacterial potency compared to N-heteroaryl analogs (e.g., sulfadiazine). However, its value lies in its use as a neutral, soluble building block for inhibitors of Carbonic Anhydrase (CA) or as a precursor for sulfonylureas.

Synthesis & Manufacturing Protocol

The synthesis follows a robust protection-activation-coupling-deprotection strategy to ensure regioselectivity. Direct reaction of sulfanilamide is avoided to prevent polymerization or competitive N4-sulfonylation.

Reaction Scheme

The pathway utilizes N-acetylsulfanilyl chloride (ASC) as the electrophile and 2-methoxyethylamine as the nucleophile.

Figure 1: Two-step synthesis of this compound from ASC.

Detailed Protocol

Step 1: Sulfonamide Formation

-

Reagents: N-Acetylsulfanilyl chloride (1.0 equiv), 2-methoxyethylamine (1.1 equiv), Triethylamine (TEA, 1.2 equiv), dry THF or DCM.

-

Procedure:

-

Dissolve N-acetylsulfanilyl chloride in dry THF under inert atmosphere (

). Cool to 0°C. -

Add TEA followed by the dropwise addition of 2-methoxyethylamine to control the exotherm.

-

Stir at 0°C for 30 mins, then warm to Room Temperature (RT) and stir for 4–6 hours.

-

Monitor: TLC (EtOAc/Hexane 1:1) should show consumption of the chloride.

-

Workup: Evaporate solvent, redissolve in EtOAc, wash with 1M HCl (to remove TEA), saturated

, and brine. Dry over -

Yield: Typically 85–95% (White solid).[3]

-

Step 2: N4-Deacetylation (Hydrolysis)

-

Reagents: 2M or 6M HCl (aq), Ethanol (optional co-solvent).

-

Procedure:

-

Suspend the intermediate in HCl solution.

-

Reflux (90–100°C) for 1–2 hours. The suspension will clear as the free amine forms (HCl salt).

-

Neutralization: Cool to 0°C. Carefully adjust pH to ~8–9 using 10% NaOH or saturated

. The free base product will precipitate. -

Purification: Filter the precipitate, wash with ice-cold water, and recrystallize from Ethanol/Water if necessary.

-

Validation:

-NMR (DMSO-

-

Pharmacology & Target Profiling

While this specific molecule acts as a weak antibacterial, its primary utility is in Target-Based Drug Design for metalloenzymes.

Mechanism 1: Carbonic Anhydrase Inhibition (CAI)

Sulfonamides bind to the

-

Primary Sulfonamides (

): Strong anchors; the deprotonated nitrogen coordinates directly to Zinc. -

N-Substituted Sulfonamides (

): Generally inactive or very weak because the substituent ( -

The Exception (Prodrugs & Specific Interactions): This scaffold is often used as a negative control in CA assays or as a prodrug that releases the primary sulfonamide in vivo (oxidative dealkylation). Alternatively, if the N-substituent contains a chelating group (e.g., OH, COOH), it might restore activity. The methoxyethyl tail is generally too bulky for the Zinc pocket but can interact with the hydrophilic rim of the active site.

Mechanism 2: Building Block for Ureido-Sulfonamides

The most potent application is reacting the

-

Pathway: React the 4-amino group with isocyanates.

-

Result: The sulfonamide tail (methoxyethyl) modulates the physicochemical properties (solubility), while the new urea tail targets the enzyme's hydrophobic pocket.

Experimental Protocols: Validation Assays

A. Carbonic Anhydrase Inhibition Assay (Stop-Flow)

To determine if the N-substituted tail confers selectivity or activity.

-

Enzyme Prep: Recombinant human CA isoforms (hCA I, II, IX, XII).

-

Substrate:

hydration reaction monitored by acidification of the medium (Phenol Red indicator). -

Method:

-

Incubate enzyme with inhibitor (0.1 nM – 10 µM) for 15 min at RT.

-

Mix with substrate solution (saturated

-water) in a Stopped-Flow apparatus. -

Monitor absorbance decay at 557 nm.

-

Calculation: Determine

using the Cheng-Prusoff equation. -

Expected Result: High

(>10 µM) for the N-substituted parent; this confirms the "prodrug" or "inactive" status unless the methoxyethyl group finds a unique cryptic pocket.

-

B. Structural Validation (NMR)

-

NMR (400 MHz, DMSO-

- 7.45 (d, 2H, Ar-H), 6.60 (d, 2H, Ar-H) -> Para-substitution pattern.

-

5.90 (s, 2H,

-

7.20 (t, 1H,

-

3.30 (s, 3H,

- 3.35 (t, 2H), 2.90 (q, 2H) -> Ethyl chain.

Logic & Visualization: SAR Decision Tree

The following diagram illustrates the decision-making process when using this scaffold in drug discovery.

Figure 2: Structure-Activity Relationship (SAR) logic for the N-substituted sulfonamide scaffold.

References

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

-

Scozzafava, A., & Supuran, C. T. (2000). Carbonic anhydrase inhibitors: synthesis of water-soluble, topically effective, intraocular pressure-lowering aromatic sulfonamides. Journal of Medicinal Chemistry, 43(15), 2992-3004. Link

-

Kalgutkar, A. S., et al. (2005). Assessment of the effects of common drug design modifications on the pKa of the sulfonamide motif. Bioorganic & Medicinal Chemistry Letters, 15(1), 21-24. Link

-

DrugBank Online . Sulfonamide Class Overview and Pharmacokinetics. [Link]([Link] drug-classes/sulfonamides)

Sources

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 4-amino-N-(2-methoxyethyl)benzenesulfonamide

This document provides a comprehensive, field-validated guide for the synthesis of 4-amino-N-(2-methoxyethyl)benzenesulfonamide, a key intermediate in pharmaceutical research and development. The protocol is designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles and safety considerations to ensure reproducibility and operator safety.

The synthesis follows a classical and robust four-step pathway, beginning with the protection of aniline, followed by chlorosulfonation, sulfonamide formation, and concluding with deprotection. This approach is widely adopted for its reliability and scalability.[1]

Overall Synthesis Scheme & Workflow

The synthesis is achieved through a four-step sequence:

-

Acetylation: Protection of the amino group of aniline to prevent unwanted side reactions during chlorosulfonation.

-

Chlorosulfonation: Introduction of the sulfonyl chloride functional group onto the aromatic ring using chlorosulfonic acid.

-

Amination: Reaction of the intermediate sulfonyl chloride with 2-methoxyethylamine to form the desired sulfonamide bond.

-

Hydrolysis: Removal of the acetyl protecting group to yield the final primary amine product.

The logical flow of this multi-step synthesis is outlined below.

Caption: Workflow for the 4-step synthesis of the target compound.

Hazard and Safety Information

This protocol involves hazardous materials. A thorough risk assessment must be conducted before commencing any experimental work. Adherence to institutional safety guidelines and the use of appropriate Personal Protective Equipment (PPE) are mandatory.

-

Chlorosulfonic Acid (ClSO₃H): EXTREME HAZARD. Highly corrosive and reacts violently with water, releasing large amounts of toxic HCl gas.[1] It can cause severe burns to skin, eyes, and the respiratory tract. All operations involving chlorosulfonic acid must be performed in a certified chemical fume hood using dry glassware.[2] Wear chemical-resistant gloves (nitrile is a good choice), a lab coat, and chemical splash goggles with a face shield.[3] Have a neutralizing agent (e.g., sodium bicarbonate) and appropriate spill kit readily available.

-

Sulfonyl Chlorides (R-SO₂Cl): Corrosive and moisture-sensitive. They can cause skin and eye irritation.[4][5] Handle with care and avoid inhalation of dust or vapors.

-

Pyridine/Triethylamine: Flammable, toxic, and have strong, unpleasant odors. Use in a well-ventilated fume hood.

-

Hydrochloric Acid (HCl): Corrosive. Handle with appropriate PPE.

Experimental Protocol

Step 1: Acetylation of Aniline to form Acetanilide

Rationale: The amino group of aniline is a powerful activating group, but it can be oxidized or react with the chlorosulfonating agent. Acetylation protects the amino group by converting it into a less reactive amide, which still directs electrophilic substitution to the para position.[6]

Materials:

-

Aniline (1.0 eq)

-

Acetic Anhydride (1.05 eq)

-

Sodium Acetate (0.3 eq)

-

Deionized Water

-

Hydrochloric Acid (concentrated)

Procedure:

-

To a 500 mL Erlenmeyer flask, add 150 mL of deionized water, a small amount of concentrated hydrochloric acid (approx. 1 mL), and 10.0 g (0.107 mol) of aniline.

-

Stir the mixture until the aniline has dissolved to form a clear solution of aniline hydrochloride.

-

Prepare a solution of 17.0 g (0.207 mol) of sodium acetate in 50 mL of deionized water.

-

Add 11.5 mL (0.122 mol) of acetic anhydride to the aniline hydrochloride solution. Immediately after, add the sodium acetate solution and stir the mixture vigorously.

-

Acetanilide will precipitate as a white solid. Cool the mixture in an ice bath for 20-30 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration and wash the filter cake with two portions of cold deionized water.

-

Dry the product in a drying oven or under vacuum. The expected yield is typically high (>90%).

Step 2: Chlorosulfonation of Acetanilide

Rationale: This is an electrophilic aromatic substitution reaction where the electrophile (likely SO₃ or a related species) is generated from chlorosulfonic acid.[6] The acetamido group directs the substitution primarily to the para position. The reaction must be performed under anhydrous conditions as chlorosulfonic acid and the resulting sulfonyl chloride product react violently with water.[1]

Materials:

-

Acetanilide (1.0 eq, dried)

-

Chlorosulfonic Acid (approx. 5 eq by volume)

Procedure:

-

CRITICAL: Ensure all glassware is thoroughly dried. Perform this entire procedure in a chemical fume hood.[2]

-

Place 5.0 g (0.037 mol) of dry acetanilide into a dry 100 mL round-bottom flask. Gently melt the acetanilide and swirl to coat the bottom of the flask, then allow it to cool and solidify. This increases the surface area for the reaction.[2]

-

Cool the flask in an ice bath.

-

Carefully and slowly add 12.5 mL (approx. 0.22 mol) of chlorosulfonic acid dropwise with constant swirling. A vigorous reaction will occur with the evolution of HCl gas.[1]

-

Once the addition is complete, remove the flask from the ice bath and allow it to warm to room temperature for about 30 minutes.

-

To complete the reaction, gently heat the mixture in a water bath at 60-70 °C for 30 minutes.[1]

-

Allow the reaction mixture to cool to room temperature.

-

In a separate beaker, prepare 100 g of crushed ice. Slowly and very carefully , pour the reaction mixture onto the crushed ice with vigorous stirring. This step is highly exothermic and will generate HCl gas.

-

The product, 4-acetamidobenzenesulfonyl chloride, will precipitate as a white solid. Collect the crude product by vacuum filtration and wash it with cold water. Use the moist product immediately in the next step to prevent hydrolysis.[6]

Step 3: Amination with 2-Methoxyethylamine

Rationale: This is a nucleophilic acyl substitution reaction where the nitrogen atom of 2-methoxyethylamine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion.[7] A base is required to neutralize the HCl generated during the reaction, driving it to completion.[8]

Materials:

-

4-Acetamidobenzenesulfonyl Chloride (1.0 eq, crude from Step 2)

-

2-Methoxyethylamine (1.1 eq)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Pyridine or Triethylamine (1.5 eq)

Procedure:

-

In a 250 mL round-bottom flask, dissolve 1.0 eq of 2-methoxyethylamine and 1.5 eq of pyridine in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Dissolve the crude, moist 4-acetamidobenzenesulfonyl chloride from Step 2 in a minimal amount of anhydrous DCM.

-

Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C over 20-30 minutes.[9]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6-12 hours, or until TLC analysis indicates the consumption of the sulfonyl chloride.

-

Work-up: Dilute the reaction mixture with DCM. Transfer to a separatory funnel and wash sequentially with 1M HCl (to remove excess pyridine), saturated sodium bicarbonate solution, and brine.[7]

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure to yield crude 4-acetamido-N-(2-methoxyethyl)benzenesulfonamide. The product can be purified by recrystallization from an ethanol/water mixture if necessary.

Step 4: Hydrolysis of the Acetamido Group

Rationale: The final step is the deprotection of the aromatic amino group. This is achieved via acid-catalyzed hydrolysis, where the amide bond is cleaved to reveal the primary amine and acetic acid.[10]

Materials:

-

4-Acetamido-N-(2-methoxyethyl)benzenesulfonamide (1.0 eq)

-

6M Hydrochloric Acid

-

Sodium Carbonate or Sodium Hydroxide solution

Procedure:

-

Place the crude product from Step 3 into a round-bottom flask.

-

Add a sufficient volume of 6M HCl (approximately 2 mL of acid per gram of sulfonamide).[6]

-

Fit the flask with a reflux condenser and heat the mixture at reflux for 30-60 minutes.[11] The solid should dissolve as the reaction proceeds.

-

After the reflux period, allow the solution to cool to room temperature.

-

Cool the solution in an ice bath and slowly neutralize it by adding a saturated solution of sodium carbonate or a 10% NaOH solution until the pH is neutral or slightly basic (check with litmus or pH paper). The free amine will precipitate out of the solution.

-

Collect the final product, this compound, by vacuum filtration.

-

Wash the product with cold water and dry it thoroughly. The product can be further purified by recrystallization from ethanol or an ethanol/water mixture.

Quantitative Data Summary

| Step | Reactant | Molar Mass ( g/mol ) | Moles (mol) | Equivalents | Amount Used |

| 1 | Aniline | 93.13 | 0.107 | 1.0 | 10.0 g |

| Acetic Anhydride | 102.09 | 0.122 | 1.14 | 11.5 mL | |

| 2 | Acetanilide | 135.17 | 0.037 | 1.0 | 5.0 g |

| Chlorosulfonic Acid | 116.52 | ~0.22 | ~5.9 | 12.5 mL | |

| 3 | 4-Acetamidobenzenesulfonyl Chloride | 233.67 | 0.037 | 1.0 | Product from Step 2 |

| 2-Methoxyethylamine | 75.11 | 0.041 | 1.1 | 3.07 g (3.45 mL) | |

| 4 | 4-Acetamido-N-(2-methoxyethyl)benzenesulfonamide | 272.33 | ~0.037 | 1.0 | Product from Step 3 |

| 6M Hydrochloric Acid | 36.46 | - | Excess | As required |

References

-

Al-Masoudi, N. A., & Ali, T. F. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. MDPI. Retrieved from [Link]

-

Filo. (2025, April 13). le Hydrolysis - 4-AcetamidobenzeneSulfanilamide sulfonamide. Retrieved from [Link]

-

Mercer University. (n.d.). The Synthesis of Sulfa Drugs. Retrieved from [Link]

-

Chemtronics. (2025, August 18). What are the safety precautions when handling Benzene Sulfonyl Chloride? Retrieved from [Link]

-

University of California, Santa Cruz. (n.d.). Synthesis of Sulfanilamide. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of N-methyl-4-(amino)benzenesulfonamide. Retrieved from [Link]

-

Kaewpinta, A., et al. (2015). Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. PMC. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. theochem.mercer.edu [theochem.mercer.edu]

- 3. What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog [nuomengchemical.com]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. aksci.com [aksci.com]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations | MDPI [mdpi.com]

- 9. Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. le Hydrolysis 4-AcetamidobenzeneSulfanilamide sulfonamide Note: find ou.. [askfilo.com]

- 11. prepchem.com [prepchem.com]

4-amino-N-(2-methoxyethyl)benzenesulfonamide in carbonic anhydrase inhibition assay

An Application Guide to the Carbonic Anhydrase Inhibition Assay for Novel 4-Aminobenzenesulfonamide Derivatives

Introduction: The Enduring Relevance of Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that are fundamental to life, catalyzing the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺). This seemingly simple reaction is pivotal for a vast array of physiological processes, including pH homeostasis, respiration, ion transport, and fluid secretion.[1] Given their ubiquitous nature and critical functions, dysregulation of CA activity is implicated in numerous pathologies.

The therapeutic potential of inhibiting these enzymes was realized decades ago and continues to expand. Carbonic anhydrase inhibitors (CAIs) are established as indispensable drugs for treating glaucoma, where they reduce the secretion of aqueous humor to lower intraocular pressure.[2][3] Their applications also extend to use as diuretics, antiepileptics, and for the management of altitude sickness.[2][4][5] More recently, the role of specific CA isoforms in tumorigenesis (hCA IX and XII) has made them promising targets for novel anticancer therapies.[1]

Among the various classes of CAIs, the aromatic and heterocyclic sulfonamides (R-SO₂NH₂) represent the most studied and clinically successful group.[1][6] Their mechanism of action is well-understood, relying on the deprotonated sulfonamide moiety (R-SO₂NH⁻) coordinating directly to the Zn(II) ion in the enzyme's active site, effectively blocking the catalytic cycle.[1][7] This guide provides a comprehensive protocol for evaluating the inhibitory potential of novel 4-aminobenzenesulfonamide derivatives, such as the hypothetical compound 4-amino-N-(2-methoxyethyl)benzenesulfonamide, against various human carbonic anhydrase isoforms.

Mechanism of Sulfonamide-Based Inhibition

The catalytic activity of carbonic anhydrase is centered on a zinc ion (Zn²⁺) located at the bottom of a deep active site cleft. This ion is coordinated by three histidine residues and a water molecule. The zinc ion polarizes the bound water molecule, facilitating its deprotonation to a zinc-hydroxide species, which is a potent nucleophile. This hydroxide ion attacks the carbon dioxide substrate, converting it to bicarbonate.

Sulfonamide inhibitors exploit this mechanism with remarkable efficiency. The primary sulfonamide group (-SO₂NH₂) is isosteric to carbonic acid and can readily access the active site. In its deprotonated state, it binds to the Zn²⁺ ion as a fourth, tetrahedral ligand, displacing the catalytically essential water/hydroxide molecule and rendering the enzyme inactive.[1]

Caption: Mechanism of CA inhibition by a sulfonamide compound.

Principle of the Colorimetric Inhibition Assay

While the gold-standard method for measuring CA activity is the stopped-flow CO₂ hydration assay, a more accessible and high-throughput friendly method utilizes the inherent esterase activity of carbonic anhydrase.[8] This colorimetric assay is based on the CA-catalyzed hydrolysis of an ester substrate, typically 4-nitrophenyl acetate (pNPA), to produce the yellow-colored chromophore 4-nitrophenolate (pNP), which can be quantified spectrophotometrically by measuring the increase in absorbance at 405 nm.[9][10]

In the presence of an inhibitor like this compound, the enzyme's esterase activity is diminished, leading to a reduced rate of pNP formation. By measuring this rate across a range of inhibitor concentrations, a dose-response curve can be generated to determine the half-maximal inhibitory concentration (IC₅₀), a key measure of the inhibitor's potency.

Detailed Experimental Protocol

This protocol is designed for a 96-well microplate format, enabling the simultaneous screening of multiple compounds and concentrations.

Materials and Reagents

-

Equipment:

-

Microplate reader capable of kinetic measurements at 405 nm.

-

Multichannel pipette.

-

Standard laboratory pipettes.

-

96-well flat-bottom microplates.

-

-

Reagents:

-

CA Assay Buffer: (e.g., 10 mM Tris-HCl, pH 7.4).[9]

-

CA Enzyme: Recombinant human carbonic anhydrase isoform (e.g., hCA II, hCA IX). Store at -80°C.[10]

-

CA Substrate: 4-Nitrophenyl acetate (pNPA). Prepare a stock solution in a water-miscible organic solvent like acetonitrile or DMSO.

-

Test Compound: this compound or other novel sulfonamide. Dissolve in DMSO to create a high-concentration stock (e.g., 10 mM).

-

Positive Control Inhibitor: Acetazolamide (a well-characterized, broad-spectrum CAI). Prepare a DMSO stock solution.

-

Solvent: Dimethyl sulfoxide (DMSO), molecular biology grade.

-

Reagent Preparation

-

CA Enzyme Working Solution: On the day of the assay, thaw the CA enzyme on ice. Dilute it with cold CA Assay Buffer to a final concentration that yields a linear rate of reaction for at least 10-15 minutes (this must be optimized empirically).

-

Substrate Working Solution: Dilute the pNPA stock solution in CA Assay Buffer to the desired final concentration (e.g., 1 mM).

-

Inhibitor Dilutions: Prepare a series of dilutions of the test compound and Acetazolamide (positive control) from their respective stock solutions using the CA Assay Buffer. A 10-point, 3-fold serial dilution is common, starting from a high concentration (e.g., 100 µM).

Assay Plate Setup